2-(3-methoxyphenyl)-4-methyl-6-(1-phenyl-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4H)-dione
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Description
2-(3-methoxyphenyl)-4-methyl-6-(1-phenyl-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C20H17N5O3 and its molecular weight is 375.388. The purity is usually 95%.
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Scientific Research Applications
Human Leukocyte Elastase Inhibitors
A study reported a series of 1H-2-phenyl-substituted-pyrazolo[2,3-d][1,2,4]triazine-3,7-diones as potential inhibitors of Human Leukocyte Elastase (HLE), with significant activity in suppressing HLE-induced pulmonary injury in rats when administered orally (Baraldi et al., 1999).
Synthetic Methodologies
Efficient one-pot, four-component synthesis methods have been developed for derivatives of pyrazolo[1,2-b]phthalazine-5,10-dione, demonstrating the versatility of these compounds in complex organic synthesis (Torkian et al., 2011).
Antibacterial Evaluation
Compounds with the triazine dione structure have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative microorganisms, showcasing selective inhibition activity against certain strains (Huang & Lee, 2011).
Structural Studies
Studies on the crystal packing and hydrogen bonding of related compounds highlight the structural intricacies and potential for further derivatization and application in medicinal chemistry (Kausar et al., 2009).
Anticancer Activity
Research into the synthesis and in vivo evaluation of triazine derivatives as serotonin 5-HT1AR agonist PET tracers indicates their potential utility in brain imaging and possibly in exploring mechanisms relevant to cancer research (Prabhakaran et al., 2006).
Properties
IUPAC Name |
2-(3-methoxyphenyl)-4-methyl-6-(2-phenylpyrazol-3-yl)-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-23-19(26)18(17-11-12-21-24(17)14-7-4-3-5-8-14)22-25(20(23)27)15-9-6-10-16(13-15)28-2/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXNTEFVESEWKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=CC(=CC=C2)OC)C3=CC=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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